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molecular formula C16H23NO3 B5007957 ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate

ethyl 1-(4-methoxybenzyl)-2-piperidinecarboxylate

Cat. No. B5007957
M. Wt: 277.36 g/mol
InChI Key: DDRYYDKWBZOHJS-UHFFFAOYSA-N
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Patent
US06436954B1

Procedure details

4-Methoxy benzyl chloride (55 mmol, 8.61 g) was add ed t o a mixture of K2C3 (56 mmol, 7.7 4 g) and ethyl pipecolinate hydrochloride (50 mmol, 9.68 g) in DMF (55 mL). The mixture was stirred for 3 days at 62° C., and was filtered. Ice-cold HCl solution (1.5 N, 50 mL) was added to the filtrate and it was extracted with ether (3×100 mL). The aqueous phase was basified with NaOH solution (40%) and extracted with ether (5×100 mL). The combined extracts were washed with brine, dried with Na2SO4 and MgSO4 and concentrated in vacuo to give ethyl N-(4-methoxyphenylmethyl)-pipecolinate as a yellow oil (7.12 g): 1H NMR (300 MHz) δ 7.23 (d, J=8.6 Hz, 2 H), 6.84 (d, J=8.6 Hz, 2 H), 4.22 (q, J=7.1 Hz, 2 H), 3.70 (s, Me), 3.73 (d, J=13.1 Hz, 1 H), 3.34 (d, J=13.6 Hz, 1 H), 3.08 (dd, J=8.2, 4.3 Hz, 1 H), 2.93 (m, 1 H), 2.10 (m, 2 H), 1.80 (m, 2 H), 1.56 (m, 3 H), 1.30 (t, J=7.1 Hz, 3 H); 13C NMR δ 174.00, 158.68, 130.43, 130.01, 113.46, 64.55, 60.30, 59.87, 55.20, 50.15, 29.64, 25.24, 22.67, 14.33; MS (E) 277 (2, M), 204 (90), 121 (100); HRMS (EI) m/e calcd for C16H23NO3 277.1678, found 277.1682.
Quantity
8.61 g
Type
reactant
Reaction Step One
[Compound]
Name
K2C3
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
9.68 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.Cl.[NH:12]1[CH2:22][CH2:21][CH2:20][CH2:19][CH:13]1[C:14]([O:16][CH2:17][CH3:18])=[O:15]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:12]2[CH2:22][CH2:21][CH2:20][CH2:19][CH:13]2[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.61 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Two
Name
K2C3
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
9.68 g
Type
reactant
Smiles
Cl.N1C(C(=O)OCC)CCCC1
Name
Quantity
55 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 days at 62° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
Ice-cold HCl solution (1.5 N, 50 mL) was added to the filtrate and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (5×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4 and MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC1=CC=C(C=C1)CN1C(C(=O)OCC)CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.12 g
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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